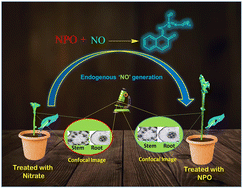Direct fluorescence labelling of NO inside plant cells†
Organic & Biomolecular Chemistry Pub Date: 2023-11-10 DOI: 10.1039/D3OB01647A
Abstract
Nitric oxide (NO) plays a key role in regulating plant growth, enhances nutrient uptake, and activates disease and stress tolerance mechanisms in most plants. NO is marked as a potential tool for improving the yield and quality of horticultural crop species. Research on NO in plant species can provide an abundance of valuable information regarding this. Hence, we have prepared a simple chemosensor (NPO) for the detection of endogenous NO in chickpea saplings. NPO selectively interacts with NO as determined through a chemodosimetric method to clearly show both the colorimetric and fluorometric changes. After the interaction with NO, the colorless NPO turns yellow as observed by the naked eye and shows bright cyan-blue fluorescence under a UV lamp. The 1 : 1 stoichiometric ratio between NPO and NO is determined from Job's plot resulting in a stable diazeniumdiolate product. The interaction mechanism is well established by absorption, fluorescence titration, NMR titration, HRMS, and DFT calculations. This method has successfully been employed in the plant's root and stem systems to label NO. Confocal microscopy images might help us to understand the endogenous NO generation and the mechanism that happens inside plant tissues.


Recommended Literature
- [1] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [2] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [3] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [4] Study of a magnetic-cooling material Gd(OH)CO3†
- [5] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [6] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [7] Back cover
- [8] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [9] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [10] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†










